molecular formula C12H10Cl3N3O3S B2780098 2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide CAS No. 1396860-23-3

2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B2780098
CAS No.: 1396860-23-3
M. Wt: 382.64
InChI Key: ZUSSFBUCXSAXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl3N3O3S and a molecular weight of 382.64. It is related to 2,4,5-Trichloro-6-methylpyrimidine and 2,4,5-Trichloropyrimidine , which are organic compounds used in various applications.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research on benzenesulfonamide derivatives has highlighted their potential in medicinal chemistry, especially as inhibitors targeting specific enzymes or receptors. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their inhibitory action against human carbonic anhydrase isoforms, revealing their potential as anticancer agents due to significant potency against the membrane-bound tumor-associated isoform hCA IX (Lolak et al., 2019). Such studies underscore the role of sulfonamide-based compounds in developing targeted therapies for diseases like cancer.

Agriculture and Herbicide Development

In the agricultural sector, compounds like chlorsulfuron, a sulfonamide herbicide, demonstrate the importance of chemical derivatives in creating selective herbicides. Chlorsulfuron's selectivity for small grains over broadleaf plants is attributed to the differential ability of plants to metabolize the herbicide, showcasing the application of sulfonamide derivatives in developing agricultural chemicals that are selective and efficient (Sweetser et al., 1982).

Biochemical Research

Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against tumor cell lines, highlighting their potential as antitumor agents. For instance, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides showed significant antiproliferative activity, indicating the utility of sulfonamide derivatives in the development of new anticancer drugs (Motavallizadeh et al., 2014).

Properties

IUPAC Name

2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O3S/c1-2-21-12-5-11(16-6-17-12)18-22(19,20)10-4-8(14)7(13)3-9(10)15/h3-6H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSFBUCXSAXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.